4-[(3R,3aS,6R,6aS)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol;acetic acid
Beschreibung
The compound 4-[(3R,3aS,6R,6aS)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol;acetic acid is a lignan derivative characterized by a fused furo[3,4-c]furan core. Key structural features include:
Eigenschaften
IUPAC Name |
4-[(3R,3aS,6R,6aS)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol;acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O8.2C2H4O2/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4;2*1-2(3)4/h5-8,13-14,21-24H,9-10H2,1-4H3;2*1H3,(H,3,4)/t13-,14-,21+,22+;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNIQJSGNNSFGM-LOIZXTCZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC(=O)O.COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C(=C4)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-[(3R,3aS,6R,6aS)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol;acetic acid is a complex organic molecule with significant biological activity. Its structure features multiple hydroxyl and methoxy groups that contribute to its potential pharmacological effects. This article reviews the biological activity of this compound based on existing research findings and case studies.
| Property | Details |
|---|---|
| Molecular Formula | C42H50O16 |
| Molecular Weight | 810.8 g/mol |
| IUPAC Name | 4-[(3R,3aS,6R,6aS)-...] |
| CAS Number | Not specified in available sources |
The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets:
- Antioxidant Activity : The presence of hydroxyl groups allows the compound to scavenge free radicals and reduce oxidative stress. This property is crucial in preventing cellular damage and has implications in aging and chronic diseases.
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways. For instance, it has been suggested that it interacts with cyclooxygenase (COX) enzymes, potentially exerting anti-inflammatory effects.
Antioxidant Properties
Research indicates that this compound exhibits strong antioxidant properties. In vitro studies have demonstrated its ability to reduce reactive oxygen species (ROS) levels in various cell lines. The antioxidant capacity is measured using assays such as DPPH and ABTS radical scavenging tests.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in animal models. Studies have indicated that it can lower pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant for conditions like arthritis and other inflammatory diseases.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound suggest efficacy against several bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, showing inhibition of growth at varying concentrations.
Case Studies
- Case Study on Antioxidant Activity : A study conducted on human fibroblast cells demonstrated that treatment with the compound significantly decreased oxidative stress markers compared to untreated controls. The results indicated a dose-dependent response in reducing malondialdehyde (MDA) levels.
- Case Study on Anti-inflammatory Effects : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in paw edema compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells.
- Case Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
Vergleich Mit ähnlichen Verbindungen
Structural Similarities and Differences
Table 1: Structural Comparison
Key Observations :
- Core Structure : All compounds share the furo[3,4-c]furan backbone, but substituent patterns and stereochemistry vary significantly.
- Functional Groups : The target compound is unique in possessing an acetic acid group, which is absent in other analogs .
- Stereochemistry: The (3R,3aS,6R,6aS) configuration distinguishes the target from (+)-syringaresinol (1S,3aR,4S,6aR) and phylligenin (3R,3aS,6S,6aS), suggesting divergent binding affinities .
Table 2: Pharmacological and Functional Comparison
Key Observations :
- The acetic acid moiety in the target compound may enhance solubility and enable salt formation, broadening its pharmacokinetic profile compared to non-acid analogs like (+)-syringaresinol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
